molecular formula C18H22N8 B2580552 4-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2415629-26-2

4-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B2580552
CAS No.: 2415629-26-2
M. Wt: 350.43
InChI Key: SBWQCJHSFYWVFN-UHFFFAOYSA-N
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Description

4-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidine ring substituted with a piperazine and a pyrazole ring, making it a molecule of interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure liquid chromatography (HPLC) and other purification techniques is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

4-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is unique due to its specific combination of pyrimidine, piperazine, and pyrazole rings, which confer distinct biological activities and chemical properties. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

2,4-dimethyl-6-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8/c1-13-11-16(21-14(2)20-13)24-7-9-25(10-8-24)17-12-18(23-15(3)22-17)26-6-4-5-19-26/h4-6,11-12H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWQCJHSFYWVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC(=NC(=C3)N4C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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